molecular formula C23H24ClN5O4 B2908853 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-41-2

8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908853
CAS No.: 333305-41-2
M. Wt: 469.93
InChI Key: NPQUYHCCVTVAFY-UHFFFAOYSA-N
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Description

This compound is a substituted purine-2,6-dione derivative characterized by:

  • Position 8: A benzylamino group, enhancing lipophilicity and influencing receptor-binding specificity.
  • Positions 1 and 3: Methyl groups, which stabilize the purine core and modulate metabolic stability .

Properties

IUPAC Name

8-(benzylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4/c1-27-20-19(21(31)28(2)23(27)32)29(22(26-20)25-12-15-6-4-3-5-7-15)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUYHCCVTVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step chemical processes. Key steps often include nucleophilic substitution reactions, condensation reactions, and selective functional group transformations. Specific conditions such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency and yield of the synthesis.

Industrial Production Methods: : Industrial-scale production of this compound may utilize continuous flow synthesis techniques to ensure consistent quality and efficiency. Scale-up procedures often focus on optimizing reaction conditions and minimizing by-products to achieve high purity levels suitable for commercial applications.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxyl and amino functional groups.

  • Reduction: : Reduction reactions may involve the purine ring or the functional groups attached to it.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic and aliphatic moieties.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

  • Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

  • Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents like dimethyl sulfoxide (DMSO).

Major Products: : The products of these reactions vary depending on the reagents and conditions used, often leading to the formation of derivatives with enhanced or modified biological and chemical properties.

Scientific Research Applications

8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione finds applications in several scientific domains:

  • Chemistry: : Used as a model compound to study reaction mechanisms and the effects of various substituents on purine derivatives.

  • Biology: : Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.

  • Medicine: : Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral properties.

  • Industry: : Utilized in the development of novel materials, pharmaceuticals, and as a catalyst in specific chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes, receptors, and nucleic acids. Its mechanism involves binding to these targets, altering their activity, and influencing downstream biochemical pathways. The presence of functional groups such as the benzylamino and chlorophenoxy moieties plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(4-Chlorophenoxy)-2-hydroxypropyl Benzylamino ~495* High lipophilicity; potential TryS inhibition
M3 () 3-(4-Chlorophenoxy)-2-hydroxypropyl -NH2 (Amino) 428.0 Lower lipophilicity; shorter synthesis route
M4 () 3-(4-Chlorophenoxy)-2-hydroxypropyl -(SCH2COOH) (Thioacetic acid) 440.0 Enhanced solubility; possible renal clearance
Derivative 3-(4-Methoxyphenoxy)-2-hydroxypropyl 2-Hydroxyethylamino ~481* Methoxy group increases electron density
Compound 3-(Dibenzylamino)-2-hydroxypropyl - 433.5 Bulky dibenzylamino group; reduced metabolic stability
Proxyphylline () 2-Hydroxypropyl - 238.2 Classic xanthine bronchodilator; minimal substitutions

*Calculated based on molecular formula.

Physicochemical and ADME Properties

  • Metabolic Stability : Methyl groups at positions 1 and 3 reduce CYP450-mediated oxidation, a common issue in xanthine derivatives .
  • Hydrogen Bonding: The 2-hydroxypropyl chain and benzylamino group provide multiple H-bond donors/acceptors, critical for target engagement .

Biological Activity

The compound 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS: 333305-41-2) is a purine derivative with potential pharmacological applications. Its structure includes a benzylamino group and a chlorophenoxy moiety, which are significant for its biological activity. This article reviews the biological activities associated with this compound based on various studies, including its antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical formula for this compound is C23H24ClN5O4, with a molecular weight of 469.92 g/mol. The presence of the chlorophenoxy group is crucial as it often enhances the bioactivity of compounds by facilitating interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Screening Against Bacteria : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the purine scaffold may contribute to antibacterial efficacy .
  • Mechanism of Action : The antibacterial action may involve the inhibition of bacterial growth through interference with DNA synthesis or enzyme function.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro studies have indicated that purine derivatives can inhibit cancer cell proliferation. For example, derivatives related to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival, such as topoisomerases and kinases.

Enzyme Inhibition

The ability to inhibit specific enzymes is a significant aspect of the biological activity of this compound:

  • Acetylcholinesterase Inhibition : Some studies suggest that similar compounds can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Urease inhibitors derived from purine structures have been noted for their potential in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study AAntibacterialModerate activity against Salmonella typhi; effective in inhibiting bacterial growth.
Study BAnticancerInduced apoptosis in cancer cell lines; inhibited proliferation significantly.
Study CEnzyme InhibitionDemonstrated strong inhibition of acetylcholinesterase and urease activities.

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